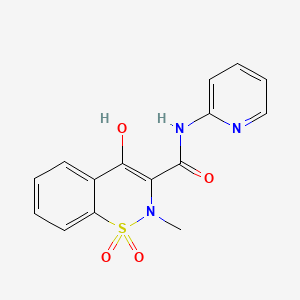

Piroxicam

Cat. No. B610120

Key on ui cas rn:

36322-90-4

M. Wt: 331.3 g/mol

InChI Key: QYSPLQLAKJAUJT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04376204

Procedure details

2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide (28 g., 0.089 mole) and 2-aminopyridine (9.26 g., 0.098 mole) were combined with 500 ml. of xylene in a 1 liter flask equipped with an addition funnel and a reflux, variable take-off distillation head. The stirred reaction mixture was heated to reflux and the xylene distilled at the rate of approximately 100 ml./hour, while maintaining the pot volume almost constant by the addition of fresh xylene. After 6 hours, the head temperature, which had been relatively constant at 134° C., rose to 142° C. and reflux rate slowed. The reaction mixture was then cooled in an ice-bath and the precipitated solids recovered by filtration, with hexane for transfer and wash, and dried at 45° C. in vacuo to yield piroxicam (28.5 g., 96%; m.p. 167°-174° C.).

Name

2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

Quantity

28 g

Type

reactant

Reaction Step One

Name

Yield

96%

Identifiers

|

REACTION_CXSMILES

|

[OH:1][C:2]1[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][C:6]=2[S:5](=[O:13])(=[O:12])[NH:4][C:3]=1[C:14]([O:16]CCOC)=O.[NH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1.[C:28]1(C)C(C)=CC=CC=1>>[CH3:28][N:4]1[S:5](=[O:12])(=[O:13])[C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[C:2]([OH:1])=[C:3]1[C:14]([NH:21][C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][N:23]=1)=[O:16]

|

Inputs

Step One

|

Name

|

2-Methoxyethyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(NS(C2=C1C=CC=C2)(=O)=O)C(=O)OCCOC

|

Step Two

|

Name

|

|

|

Quantity

|

9.26 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=NC=CC=C1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=1(C(=CC=CC1)C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

a reflux, variable take-off distillation head

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The stirred reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the xylene distilled at the rate of approximately 100 ml

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

/hour, while maintaining the pot volume

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

almost constant by the addition of fresh xylene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been relatively constant at 134° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rose to 142° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux rate

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture was then cooled in an ice-bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated solids recovered by filtration, with hexane for transfer

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried at 45° C. in vacuo

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CN1C(=C(C=2C=CC=CC2S1(=O)=O)O)C(=O)NC=3C=CC=CN3

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 28.5 g | |

| YIELD: PERCENTYIELD | 96% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |